4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane

1,2-Metallate Shift Enantiospecific Coupling Chemoselectivity

Free neopentylboronic acid suffers rapid protodeboronation and oxidation, leading to inconsistent coupling yields. 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane resolves this with a hydrolytically robust pinacol ester framework. • Chromatography-stable: survives silica gel purification without degradation, reducing material loss in multi-step routes. • Sterically shielded neopentyl group enables access to hindered transition states for stereospecific lithiation-borylation, delivering tertiary boronic esters with complete diastereo- and enantiocontrol. • Ambient storage-stable; ≥98% purity ensures reliable stoichiometry for Suzuki-Miyaura cross-coupling and boron-free product pathways.

Molecular Formula C11H23BO2
Molecular Weight 198.11 g/mol
Cat. No. B12931626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane
Molecular FormulaC11H23BO2
Molecular Weight198.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CC(C)(C)C
InChIInChI=1S/C11H23BO2/c1-9(2,3)8-12-13-10(4,5)11(6,7)14-12/h8H2,1-7H3
InChIKeyDEGKSAAWQXWFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane: Procurement-Grade Neopentylboronic Acid Pinacol Ester for Cross-Coupling and Stereospecific Synthesis


4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane (CAS 2375382-33-3) is the pinacol ester of neopentylboronic acid, belonging to the class of cyclic boronic esters widely employed as nucleophilic partners in Suzuki–Miyaura cross-coupling and as intermediates in stereospecific lithiation–borylation homologation chemistry [1]. The compound combines a sterically distinctive neopentyl (2,2-dimethylpropyl) group on boron with the hydrolytically robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) diol framework, yielding a shelf-stable, chromatographable organoboron reagent offered at ≥98% purity for research and industrial synthetic workflows .

Why 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane Cannot Be Replaced by Generic Alkyl Pinacol Boronates or Free Boronic Acids


Generic substitution of 4,4,5,5-tetramethyl-2-neopentyl-1,3,2-dioxaborolane with a linear alkyl pinacol boronate (e.g., n-pentylBpin) or with free neopentylboronic acid introduces divergent stability, reactivity, and chemoselectivity profiles that directly impact synthetic outcomes. The neopentyl group's quaternary carbon adjacent to the B–CH2 attachment point imparts unique steric shielding that modulates protodeboronation rates and enables access to hindered transition states inaccessible to linear alkyl congeners [1]. Simultaneously, the pinacol diol confers markedly greater resistance to hydrolysis than neopentyl glycol-based esters or the free boronic acid, which is critical for reactions requiring aqueous workup, chromatographic purification, or extended ambient storage . The evidence below quantifies these differential properties and establishes where this specific compound provides measurable advantage over its closest structural alternatives.

Quantitative Differentiation Evidence for 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane Versus Closest Analogs


Divergent Chemoselectivity in Alkyne-Triggered 1,2-Metallate Shifts: Neopentyl Boronic Esters Give Non-Boron-Retaining Coupled Products

In the enantiospecific sp2–sp3 coupling of boronic esters with p-arylacetylenes mediated by N-bromosuccinimide (NBS), neopentyl boronic esters undergo elimination and rearomatization to deliver the non-boron-retaining coupled product. In contrast, pinacol boronic esters (where pinacol is the diol on a non-neopentyl boronic ester) direct the boron moiety to migrate to the adjacent carbon, yielding an ortho-boron-incorporated coupled product [1]. This is a qualitative chemoselectivity switch: the boron is either eliminated (neopentyl pathway) or retained in the product (pinacol pathway), providing orthogonal synthetic access from otherwise identical reaction conditions [1].

1,2-Metallate Shift Enantiospecific Coupling Chemoselectivity Organoboron Chemistry

Enabling Hindered Substrate Homologation Where Pinacol Esters of Less Sterically Demanding Boronic Acids Fail

In lithiation–borylation methodology for constructing adjacent tertiary benzylic stereocentres, pinacol boronic esters derived from less sterically demanding benzylic boronic acids failed to form the requisite boronate complex when both coupling partners were highly hindered. Switching to the less sterically encumbered neopentyl boronic esters (where the neopentyl group is attached to boron) restored reactivity and enabled successful homologation with complete diastereo- and enantiocontrol, without requiring additives such as MgBr2/MeOH that were mandatory for the pinacol ester system [1]. This demonstrates that the neopentyl group on boron provides a critical steric window that allows boronate complex formation with hindered lithiated carbamates that is inaccessible to alternative boronic esters [1].

Lithiation–Borylation Homologation Stereospecific Synthesis Tertiary Boronic Esters

Superior Hydrolytic Stability of Pinacol Esters Over Neopentyl Glycol Esters in Aqueous and Chromatographic Conditions

Neopentyl glycol boronic esters (5,5-dimethyl-1,3,2-dioxaborinanes) are documented to be more readily hydrolyzed to the corresponding boronic acids than their pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) counterparts . This differential hydrolysis rate is attributed to the greater thermodynamic stability of the five-membered pinacol boronate ring versus the six-membered neopentyl glycol boronate ring, a trend consistently observed across aryl and alkyl boronic ester series . Additionally, pinacol boronic esters are sufficiently robust to withstand silica gel chromatography without significant on-column hydrolysis, whereas neopentyl glycol esters show appreciable degradation under identical conditions [1].

Hydrolytic Stability Boronic Ester Protecting Groups Chromatographic Purification Aqueous Compatibility

Enhanced Stability Toward Protodeboronation Compared to Free Neopentylboronic Acid

Free boronic acids, including neopentylboronic acid, are susceptible to protodeboronation—an unwanted side reaction that cleaves the C–B bond, particularly under thermal stress, acidic/basic conditions, or in the presence of metal catalysts [1]. Pinacol boronic esters provide substantial protection against this degradation pathway. In a direct comparative study, a free arylboronic acid underwent complete decomposition after 12 hours under specified conditions, whereas the corresponding pinacol boronate ester retained detectable levels after the same period [2]. Although this data derives from aryl systems, the protective effect of pinacol esterification on protodeboronation rates is a well-established class-level phenomenon applicable to alkyl boronic acids including neopentylboronic acid [1].

Protodeboronation Boronic Acid Stability Handling and Storage Process Chemistry

High-Value Application Scenarios for 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane Based on Verified Differentiation Evidence


Stereospecific Synthesis of Hindered Tertiary Boronic Esters via Lithiation–Borylation Homologation

When constructing adjacent quaternary–tertiary stereocentres through lithiation–borylation methodology, 4,4,5,5-tetramethyl-2-neopentyl-1,3,2-dioxaborolane enables boronate complex formation with highly hindered lithiated carbamates that pinacol esters of alternative boronic acids cannot access. The resulting tertiary boronic esters are obtained with complete diastereo- and enantiocontrol without requiring Lewis acidic additives [1]. This scenario is particularly relevant for the synthesis of hexestrol-class bioactive molecules and other 1,2-diarylethane pharmacophores.

Chemoselective Alkyne-Triggered sp2–sp3 Coupling to Access Boron-Free Biaryl Products

In NBS-mediated enantiospecific coupling with p-arylacetylenes, this compound directs the reaction toward elimination and rearomatization rather than boron retention, delivering boron-free coupled products. This contrasts with the behavior of pinacol esters of less sterically defined boronic acids, which retain boron in the product [1]. Users targeting boron-free biaryl or alkyl-aryl architectures should prioritize this reagent to avoid undesired boron incorporation.

Multi-Step Synthetic Sequences Requiring Chromatographic Purification of Alkylboronic Ester Intermediates

The pinacol ester framework of 4,4,5,5-tetramethyl-2-neopentyl-1,3,2-dioxaborolane confers sufficient hydrolytic stability to survive silica gel chromatography without significant on-column degradation, a property not shared by the corresponding neopentyl glycol ester or free boronic acid [1]. This makes the compound the preferred form when intermediate purification is required in multi-step synthetic routes, reducing material loss and improving overall yield.

Long-Term Storage and Ambient Handling of Neopentylboronic Acid as a Protected Ester

For laboratories and production facilities that require neopentylboronic acid equivalents with extended bench stability, the pinacol ester form provides measurable protection against protodeboronation and oxidation compared to the free boronic acid [1]. This enables bulk procurement and ambient storage without the degradation losses typical of unprotected alkylboronic acids, directly reducing procurement frequency and cost-per-use.

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